molecular formula C19H14ClN3O2S B7733332 MFCD06640750

MFCD06640750

Cat. No.: B7733332
M. Wt: 383.9 g/mol
InChI Key: QLWIEDTVYPEOJG-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD06640750” is a chemical entity with specific properties and applications This compound is of interest in various scientific fields due to its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06640750” involves a series of chemical reactions that require precise conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the desired compound. These transformations may include steps such as alkylation, acylation, or cyclization, depending on the specific structure of “this compound”. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Industrial production methods may also incorporate advanced techniques such as automated control systems and real-time monitoring to maintain optimal reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD06640750” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another group.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

“MFCD06640750” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: “this compound” may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “MFCD06640750” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. Understanding the molecular targets and pathways involved can provide insights into the compound’s potential therapeutic or industrial applications.

Properties

IUPAC Name

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-13-6-8-14(9-7-13)23-18(25)16(10-12-4-2-1-3-5-12)26-19(23)15(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWIEDTVYPEOJG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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